molecular formula C26H30N2O6 B12148937 1-[3-(Diethylamino)propyl]-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-5-(5-methyl(2-furyl))-3-pyrrolin-2-one

1-[3-(Diethylamino)propyl]-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-5-(5-methyl(2-furyl))-3-pyrrolin-2-one

Cat. No.: B12148937
M. Wt: 466.5 g/mol
InChI Key: XQCONORIINJJRG-UHFFFAOYSA-N
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Description

1-[3-(Diethylamino)propyl]-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-5-(5-methyl(2-furyl))-3-pyrrolin-2-one is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

The synthesis of 1-[3-(Diethylamino)propyl]-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-5-(5-methyl(2-furyl))-3-pyrrolin-2-one involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the core pyrrolin-2-one structure, followed by the introduction of the diethylamino propyl group, the hydroxy group, and the methoxybenzo[d]furan-2-yl carbonyl group. The final step involves the addition of the 5-methyl(2-furyl) group.

Industrial production methods for this compound would likely involve optimization of each step to maximize yield and purity while minimizing costs and environmental impact. This could include the use of green chemistry principles, such as solvent-free reactions or the use of renewable reagents.

Chemical Reactions Analysis

1-[3-(Diethylamino)propyl]-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-5-(5-methyl(2-furyl))-3-pyrrolin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The diethylamino group can be substituted with other amines or functional groups through nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, specific temperatures, and solvents that facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: This compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

    Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a candidate for studying enzyme inhibition or protein binding.

    Medicine: The compound’s potential pharmacological properties could be explored for the development of new drugs, particularly those targeting specific pathways or receptors.

    Industry: Its chemical stability and reactivity make it suitable for use in various industrial processes, such as the production of specialty chemicals or advanced materials.

Mechanism of Action

The mechanism by which 1-[3-(Diethylamino)propyl]-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-5-(5-methyl(2-furyl))-3-pyrrolin-2-one exerts its effects depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to fit into specific binding sites, potentially inhibiting or activating the target molecule’s function.

Comparison with Similar Compounds

Similar compounds to 1-[3-(Diethylamino)propyl]-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-5-(5-methyl(2-furyl))-3-pyrrolin-2-one include other pyrrolin-2-one derivatives and compounds containing the benzo[d]furan or furan rings. These compounds may share some chemical properties but differ in their specific functional groups and overall structure, leading to unique reactivity and applications.

Some similar compounds include:

  • 1-[3-(Diethylamino)propyl]-3-hydroxy-4-[(benzo[d]furan-2-yl)carbonyl]-5-(5-methyl(2-furyl))-3-pyrrolin-2-one
  • 1-[3-(Diethylamino)propyl]-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-5-(furan-2-yl)-3-pyrrolin-2-one

Properties

Molecular Formula

C26H30N2O6

Molecular Weight

466.5 g/mol

IUPAC Name

1-[3-(diethylamino)propyl]-4-hydroxy-3-(7-methoxy-1-benzofuran-2-carbonyl)-2-(5-methylfuran-2-yl)-2H-pyrrol-5-one

InChI

InChI=1S/C26H30N2O6/c1-5-27(6-2)13-8-14-28-22(18-12-11-16(3)33-18)21(24(30)26(28)31)23(29)20-15-17-9-7-10-19(32-4)25(17)34-20/h7,9-12,15,22,30H,5-6,8,13-14H2,1-4H3

InChI Key

XQCONORIINJJRG-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCN1C(C(=C(C1=O)O)C(=O)C2=CC3=C(O2)C(=CC=C3)OC)C4=CC=C(O4)C

Origin of Product

United States

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